Carboxymethyltriethoxysilane

Overview

Description

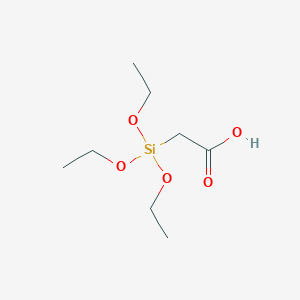

Carboxymethyltriethoxysilane is an organosilicon compound with the molecular formula C8H18O5Si. It is widely used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of advanced materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxymethyltriethoxysilane can be synthesized through the reaction of triethoxysilane with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous processing techniques. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification methods, such as column chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Carboxymethyltriethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and ethanol.

Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.

Substitution: It can participate in nucleophilic substitution reactions with other organosilicon compounds.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

Substitution: Various nucleophiles, including alcohols and amines, under mild conditions.

Major Products:

Hydrolysis: Silanols and ethanol.

Condensation: Cross-linked siloxane networks.

Substitution: Substituted organosilicon compounds.

Scientific Research Applications

Carboxymethyltriethoxysilane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of advanced materials, such as hybrid organic-inorganic polymers and coatings.

Biology: Employed in the functionalization of biomolecules and surfaces for biosensing and bioimaging applications.

Medicine: Utilized in the development of drug delivery systems and medical implants due to its biocompatibility and ability to form stable bonds with biological tissues.

Industry: Applied in the production of adhesives, sealants, and surface treatments to enhance the durability and performance of materials.

Mechanism of Action

The mechanism of action of carboxymethyltriethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of reactive silanol groups that can undergo condensation reactions to form stable siloxane bonds. These bonds provide enhanced mechanical strength, chemical resistance, and thermal stability to the materials in which the compound is incorporated.

Comparison with Similar Compounds

Carboxymethyltriethoxysilane can be compared with other similar organosilicon compounds, such as:

Methyltriethoxysilane: Similar in structure but lacks the carboxymethyl group, resulting in different reactivity and applications.

Triethoxysilane: A simpler compound with only ethoxy groups, used primarily as a reducing agent.

(3-Aminopropyl)triethoxysilane: Contains an amino group, making it suitable for functionalizing surfaces with amine functionalities.

Uniqueness: The presence of the carboxymethyl group in this compound imparts unique properties, such as enhanced reactivity towards nucleophiles and the ability to form stable bonds with a wide range of substrates. This makes it particularly valuable in applications requiring strong adhesion and durability.

Biological Activity

Carboxymethyltriethoxysilane (CMTEOS) is a silane compound characterized by its carboxymethyl functional group and triethoxysilane structure. Its biological activity has garnered interest due to its potential applications in biomedicine, particularly in drug delivery systems, tissue engineering, and as a biocompatible material. This article explores the biological activity of CMTEOS, including its synthesis, properties, and various case studies that highlight its applications.

1. Synthesis and Properties

CMTEOS can be synthesized through various chemical reactions involving triethoxysilane and carboxymethyl derivatives. The general method includes the reaction of chloromethyltriethoxysilane with carboxymethyl compounds under controlled conditions to yield CMTEOS as a product. The resulting compound exhibits unique properties such as water solubility and the ability to form stable siloxane networks.

Key Properties:

- Water Solubility: Enhances compatibility with biological systems.

- Biocompatibility: Low cytotoxicity, making it suitable for biomedical applications.

- Functionalization Potential: The carboxymethyl group allows for further modifications to enhance biological interactions.

2. Biological Activity

CMTEOS has been studied for its interactions with biological systems, particularly in drug delivery and tissue engineering applications. Its biological activity can be categorized into several key areas:

2.1 Drug Delivery Systems

Research indicates that CMTEOS can be used to modify nanoparticles for targeted drug delivery. For instance, studies have shown that CMTEOS-coated magnetic nanoparticles can effectively transport therapeutic agents across cellular barriers, such as the blood-brain barrier (BBB).

Case Study: Drug Delivery Across BBB

- Objective: Evaluate the transport efficiency of CMTEOS-coated nanoparticles.

- Methodology: Utilized human lung microvascular endothelial (HLMVE) cell cultures to assess permeability.

- Results: Demonstrated significant transport of dopamine-loaded nanoparticles across the HLMVE barrier with no cytotoxic effects observed on cell viability tests after 24 and 48 hours of exposure .

2.2 Tissue Engineering

CMTEOS has been investigated for its potential in tissue engineering applications due to its biocompatibility and ability to support cell adhesion and growth.

Case Study: Wound Healing Applications

- Objective: Assess the effectiveness of CMTEOS-modified polyurethane foams in promoting wound healing.

- Methodology: NIH 3T3 fibroblast cells were treated with leach liquor from CMTEOS-modified foams to evaluate cytocompatibility.

- Results: The modified foams exhibited enhanced cell viability (>100%) compared to control groups, indicating promising potential for chronic wound management .

3. Research Findings

The following table summarizes key findings from various studies on the biological activity of CMTEOS:

4. Conclusion

This compound exhibits significant biological activity that positions it as a valuable compound in biomedical applications. Its ability to enhance drug delivery systems and support tissue engineering efforts underscores its potential impact on medical technology. Future research should focus on optimizing its functionalization for specific applications and conducting further in vivo studies to validate its efficacy and safety.

Properties

IUPAC Name |

2-triethoxysilylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O5Si/c1-4-11-14(12-5-2,13-6-3)7-8(9)10/h4-7H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOGUZMKNNPEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC(=O)O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431188 | |

| Record name | CARBOXYMETHYLTRIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162781-72-8 | |

| Record name | CARBOXYMETHYLTRIETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.